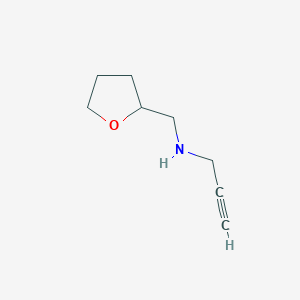

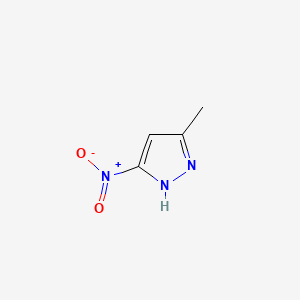

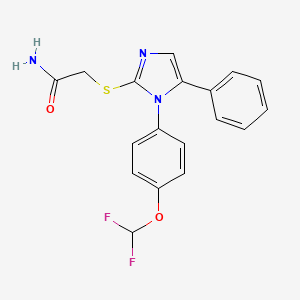

N-(oxolan-2-ylmethyl)prop-2-yn-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(oxolan-2-ylmethyl)prop-2-yn-1-amine is a chemical compound that is commonly used in scientific research. It is a versatile molecule that can be used in a variety of applications, from drug discovery to chemical synthesis. In

Scientific Research Applications

Catalytic Applications

N-(oxolan-2-ylmethyl)prop-2-yn-1-amine and related compounds have been studied extensively for their catalytic applications. They have been used as efficient ligands in copper-catalyzed amination of aryl iodides at room temperature. This catalytic system has been successful in the N-arylation of cyclic secondary amines, primary amines, amino acids, and ammonia, displaying moderate to excellent yields and high functional group tolerance (Wang et al., 2015). Additionally, similar compounds have been identified as effective ligands in Cu-catalyzed N-arylation of azoles with aryl halides in water or organic solvents, showing moderate to excellent yields and selectivity (Wang et al., 2015).

Drug Development

In the realm of drug development, derivatives of N-(oxolan-2-ylmethyl)prop-2-yn-1-amine have been explored as potential cholinesterase and monoamine oxidase dual inhibitors. This research is significant for developing treatments for diseases like Alzheimer's (Bautista-Aguilera et al., 2014).

Polymerization and Material Science

In material science, these compounds have been utilized for the synthesis of polyesters with pendant amine groups through ring-opening polymerization, followed by thiol-yne "click" photochemistry. The resulting biodegradable polymers demonstrated excellent cell penetration and gene delivery properties, highlighting their potential in biomedical applications (Zhang et al., 2012).

Photoluminescent and Coordination Chemistry

N-(oxolan-2-ylmethyl)prop-2-yn-1-amine derivatives have been used in the study of photoluminescent properties of lanthanide complexes, contributing to the understanding of ligand substituent effects on photophysical properties (Pan et al., 2009). They have also been instrumental in the synthesis and analysis of Ruthenium(II) complexes, aiding in understanding the stereochemical intricacies of coordination chemistry (Gómez et al., 2006).

properties

IUPAC Name |

N-(oxolan-2-ylmethyl)prop-2-yn-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-2-5-9-7-8-4-3-6-10-8/h1,8-9H,3-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAWCMNQMRODOIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNCC1CCCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(oxolan-2-ylmethyl)prop-2-yn-1-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[(4-chloro-1,3-benzothiazol-7-yl)carbamoyl]benzoate](/img/structure/B2449836.png)

![3-(4-Methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal hydrazone](/img/structure/B2449838.png)

![5-((4-Ethoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2449840.png)

![N-(furan-2-ylmethyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2449850.png)

![1-(2-ethyl-6-methylphenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea](/img/structure/B2449853.png)

![2-((1-methyl-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2449855.png)